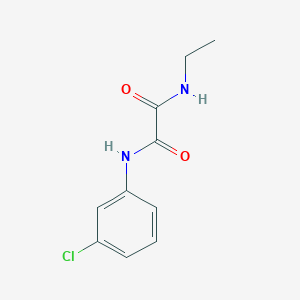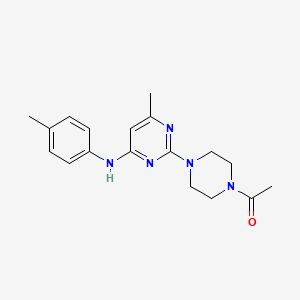![molecular formula C14H21NO6 B5037540 (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5037540.png)
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate, also known as MPOE, is a chemical compound that has been extensively researched due to its potential use as a therapeutic agent.
作用机制
The exact mechanism of action of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been shown to increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate in lab experiments is that it is relatively easy to synthesize, and the oxalate salt is readily available. Additionally, (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been extensively studied, so there is a large body of research available on its properties and potential uses. However, one limitation of using (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several possible future directions for research on (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to have neuroprotective effects, and further research could help to determine its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in treating cancer. While (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been shown to inhibit the growth of cancer cells in vitro, further research is needed to determine its potential as an anticancer agent in vivo. Finally, additional research could help to elucidate the exact mechanism of action of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate, which would be useful in understanding its potential uses and limitations.
合成方法
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate can be synthesized using a simple two-step process. The first step involves the reaction of 3-methylphenol with 2-bromoethylamine hydrobromide to produce 2-(3-methylphenoxy)ethylamine. The second step involves the reaction of 2-(3-methylphenoxy)ethylamine with 2-methoxyethyl bromide to produce (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine. The oxalate salt of (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate can be obtained by reacting the amine with oxalic acid.
科学研究应用
(2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has been studied for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. (2-methoxyethyl)[2-(3-methylphenoxy)ethyl]amine oxalate has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-11-4-3-5-12(10-11)15-9-7-13-6-8-14-2;3-1(4)2(5)6/h3-5,10,13H,6-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNIGIYHAORYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(3-methylphenoxy)ethyl]ethanamine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,3-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5037459.png)
![4-(4-chlorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5037462.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037472.png)
![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)

![4-[2-fluoro-5-(4-morpholinylcarbonyl)-4-nitrophenyl]morpholine](/img/structure/B5037494.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B5037504.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5037513.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5037523.png)

![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5037539.png)

![4-[2-(4-isobutylphenyl)propanoyl]morpholine](/img/structure/B5037548.png)
![(4-methoxy-3-biphenylyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5037555.png)